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molecular formula C8H16N2O4 B8453077 N-(2,2-dimethoxyethyl)-N'-ethylethanediamide

N-(2,2-dimethoxyethyl)-N'-ethylethanediamide

Cat. No. B8453077
M. Wt: 204.22 g/mol
InChI Key: LZANBBLMBIJQKT-UHFFFAOYSA-N
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Patent
US08637522B2

Procedure details

59.9 g (412.6 mM) of ethyl(ethylamino)(oxo)acetate and 45 ml (412.6 mM) of (2,2-dimethoxyethyl)amine in 480 ml of 2-propanol were stirred at room temperature for 16 h. A white precipitate was filtered, washed with 2-propanol and dried under vacuum, to give 67.8 g of N-(2,2-dimethoxyethyl)-N′-ethylethanediamide. Yield: 80.5%.
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([NH:7][CH2:8][CH3:9])=[O:6])C.[CH3:11][O:12][CH:13]([O:16][CH3:17])[CH2:14][NH2:15]>CC(O)C>[CH3:11][O:12][CH:13]([O:16][CH3:17])[CH2:14][NH:15][C:4](=[O:3])[C:5]([NH:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
59.9 g
Type
reactant
Smiles
C(C)OC(C(=O)NCC)=O
Name
Quantity
45 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
480 mL
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A white precipitate was filtered
WASH
Type
WASH
Details
washed with 2-propanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(C(=O)NCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 67.8 g
YIELD: PERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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